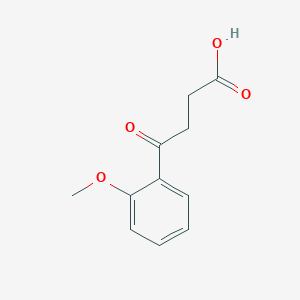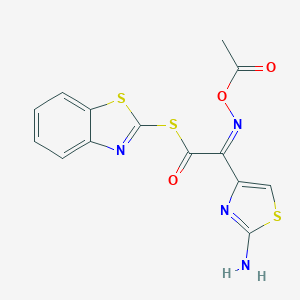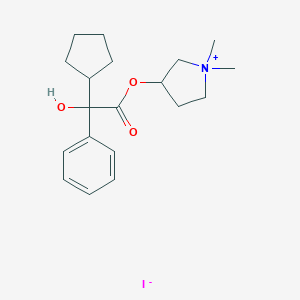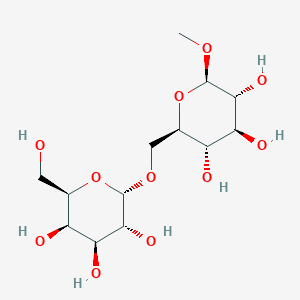
beta-Methylmelibiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Methylmelibiose (beta-MMB) is a disaccharide that is commonly used in scientific research. It is composed of two monosaccharides, glucose and galactose, and is structurally similar to lactose. Beta-MMB has been studied for its ability to stimulate the growth of certain bacteria and for its potential use in the food industry as a low-calorie sweetener.
Mécanisme D'action
The mechanism of action of beta-Methylmelibiose is not fully understood, but it is believed to work by selectively stimulating the growth of certain bacteria while inhibiting the growth of others. It may also have a prebiotic effect, meaning that it promotes the growth of beneficial bacteria in the gut.
Effets Biochimiques Et Physiologiques
Beta-MMB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of short-chain fatty acids, which are important for gut health. It may also help to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using beta-Methylmelibiose in lab experiments is its ability to selectively stimulate the growth of certain bacteria. This can be useful for studying the effects of specific bacteria on various biological processes. However, one limitation of using beta-Methylmelibiose is that it may not accurately reflect the effects of other types of sugars on the same bacteria.
Orientations Futures
There are a number of future directions for research on beta-Methylmelibiose. One area of interest is its potential use as a prebiotic supplement for improving gut health. Another area of research is its potential use in the food industry as a low-calorie sweetener. Additionally, more research is needed to fully understand the mechanism of action of beta-Methylmelibiose and its effects on different types of bacteria.
Méthodes De Synthèse
Beta-MMB can be synthesized through a variety of methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the formation of beta-Methylmelibiose from glucose and galactose. Chemical synthesis involves the use of chemical reactions to create beta-Methylmelibiose from glucose and galactose derivatives.
Applications De Recherche Scientifique
Beta-MMB has been studied for its various applications in scientific research. One of the main areas of research has been its ability to stimulate the growth of certain bacteria, such as Bifidobacterium and Lactobacillus. These bacteria are important for maintaining gut health and have been linked to a number of health benefits, including improved digestion and reduced inflammation.
Propriétés
Numéro CAS |
107911-44-4 |
|---|---|
Nom du produit |
beta-Methylmelibiose |
Formule moléculaire |
C13H24O11 |
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7-,8+,9+,10-,11-,12-,13+/m1/s1 |
Clé InChI |
ZQPVHVKWCGZNDW-YFKDRYSXSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Autres numéros CAS |
107911-44-4 |
Synonymes |
eta-methylmelibiose methyl beta-melibioside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



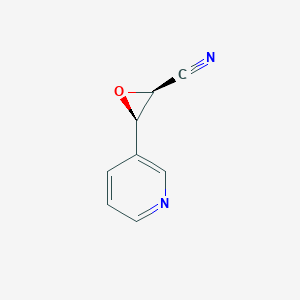
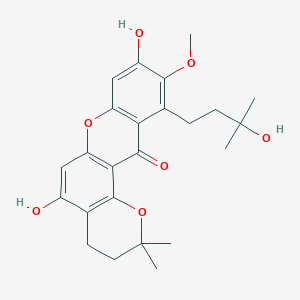

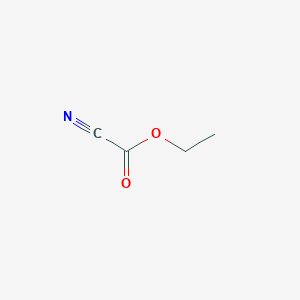
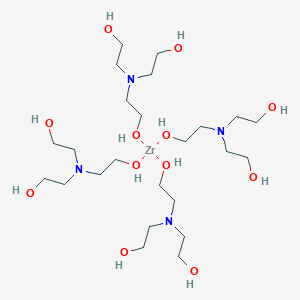

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)

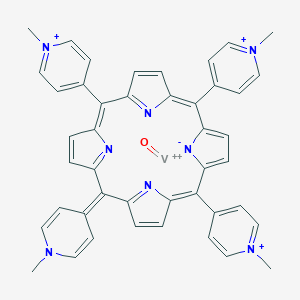
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
